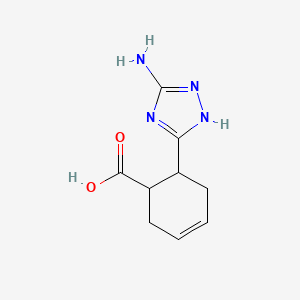
6-(5-アミノ-1H-1,2,4-トリアゾール-3-イル)シクロヘキサ-3-エン-1-カルボン酸
説明
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性と薬物合成
1,2,4-トリアゾール部分を有する化合物は、ヘテロ芳香族オリゴアミドを形成し、遺伝子発現に影響を与える可能性があるため、広く研究されています。 これらの化合物は、生物系と相互作用する能力があるため、抗生物質や生物活性物質の合成に使用されてきました .
材料科学
1,2,4-トリアゾール誘導体の水素結合相互作用は、高密度、不感度、および熱安定性に寄与します。 これらの特性により、これらの化合物は、そのような特性が望まれる材料科学における用途に適しています .
化学合成
アミノアゾールカルボン酸は、化学合成における重要な中間体です。 これらは、エネルギーリッチ物質や特定の機能を持つ複雑な分子など、幅広い化合物の調製に使用できます .
作用機序
Target of Action
The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .
Mode of Action
The compound interacts with its target, lanosterol 14α-demethylase, by binding to it
Biochemical Pathways
The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.
Result of Action
The molecular and cellular effects of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.
生化学分析
Biochemical Properties
The 1,2,4-triazole family, to which 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid belongs, operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors
Cellular Effects
Compounds in the 1,2,4-triazole family have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Molecular Mechanism
1,2,4-triazoles are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors .
Metabolic Pathways
1,2,4-triazoles are known to be involved in various biochemical reactions .
生物活性
The compound 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a member of the 1,2,4-triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 208.22 g/mol
- CAS Number : 1250099-01-4
The primary target of this compound is lanosterol 14α-demethylase (CYP51) , an enzyme critical in sterol biosynthesis. The interaction with CYP51 leads to the inhibition of this enzyme, which is pivotal in the production of ergosterol in fungi and cholesterol in humans. This inhibition disrupts cellular membrane integrity and function, making it a potential antifungal agent.
Biological Activity Overview
Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities:
- Antifungal : Inhibition of ergosterol synthesis makes this compound effective against various fungal pathogens.
- Antiviral : Some derivatives have shown potential in inhibiting viral replication.
- Antibacterial : Certain triazole derivatives demonstrate antibacterial properties against gram-positive and gram-negative bacteria.
- Anticancer : Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells .
Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid showed significant inhibition of fungal growth at low concentrations, highlighting its potential as a therapeutic agent against fungal infections .
Anticancer Properties
In another investigation, researchers synthesized several derivatives and tested their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific modifications to the triazole ring enhanced anticancer activity, suggesting that this compound could be optimized for greater efficacy in cancer therapy .
Biochemical Pathways
The compound's action can be summarized as follows:
- Inhibition of CYP51 : Leads to disrupted sterol biosynthesis.
- Alteration of Membrane Integrity : Affects cell viability in fungi and potentially cancer cells.
- Induction of Apoptosis : Observed in various cancer cell lines during treatment with triazole derivatives.
Comparative Biological Activity Table
特性
IUPAC Name |
6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGEHQZWWVAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C2=NC(=NN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















